
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine is a fluorinated organic compound with a unique chemical structure. This compound is characterized by the presence of two fluorine atoms, a morpholine ring, and an amine group. It has a molecular weight of 194.22 g/mol and is commonly used in various scientific research applications due to its distinct properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine typically involves the reaction of 2,2-difluoropropane-1,3-diol with 3-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and cost-effectiveness. The compound is then purified using techniques such as distillation or chromatography to achieve the required purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and morpholine ring play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine include:
- 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol
- 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine
- Fluconazole
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of fluorine atoms, morpholine ring, and amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H16F2N2O |
|---|---|
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2O/c1-7-4-13-3-2-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
Clave InChI |
FRMRCJLGLGUGOK-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


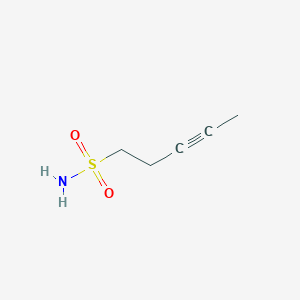


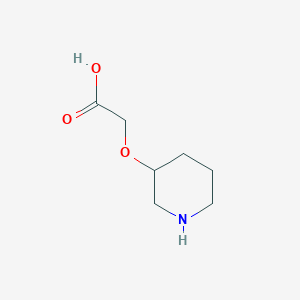
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
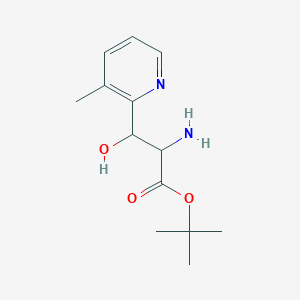

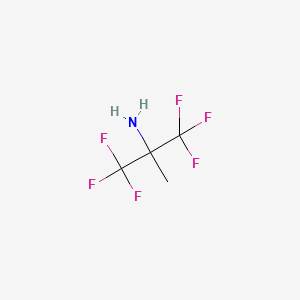

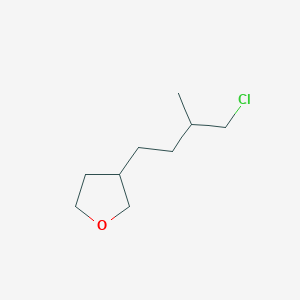
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
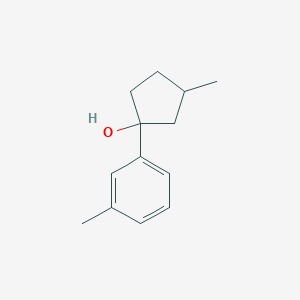
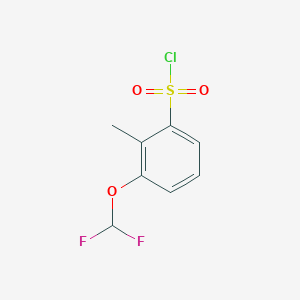
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
